

"Disperse Yellow 7 chemical structure and properties"

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Compound of Interest

Compound Name: Disperse Yellow 7

Cat. No.: B1209440


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Disperse Yellow 7: A Comprehensive Technical Guide

Introduction: **Disperse Yellow 7** is a synthetic monoazo dye belonging to the disperse class of colorants.[1][2] Identified by the Colour Index number C.I. 26090, it is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers such as polyester, acetate, and nylon.[3][4][5] Its low solubility in water is a defining characteristic, necessitating its application from a fine aqueous dispersion.[4][5][6] This guide provides an in-depth overview of its chemical structure, properties, synthesis, analytical characterization, and toxicological profile, tailored for researchers and chemical industry professionals.

Chemical Structure and Identification

Disperse Yellow 7 is structurally a double azo compound, featuring two azo groups ($-N=N-$) that act as the chromophore responsible for its yellow color.[3][4][5] The molecule consists of a substituted phenol coupled to a phenylazo-substituted phenyl group.

Chemical Structure: Chemical structure of Disperse Yellow 7 (Image Source: Wikimedia Commons, File:Disperse Yellow 7.svg)

Identifier	Value
IUPAC Name	2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol[7][8]
CAS Number	6300-37-4[3][7][8][9][10]
C.I. Number	26090[3][7]
Molecular Formula	C ₁₉ H ₁₆ N ₄ O[3][4][9][10]
SMILES	<chem>CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=N</chem> <chem>C3=CC=CC=C3)O</chem> [8][9]
InChI Key	VGKYEIFFSOPYEW-UHFFFAOYSA-N[7][9]
Synonyms	4-[4-(Phenylazo)phenylazo]-o-cresol, Disperse Fast Yellow 4K, Celliton Fast Yellow 5R[9][10] [11]

Physicochemical and Toxicological Properties

The physical and chemical characteristics of **Disperse Yellow 7** dictate its application and potential environmental and health impacts.

Table 1: Physicochemical Properties of Disperse Yellow 7

Property	Value	Source(s)
Molecular Weight	316.36 g/mol	[3] [4] [10]
Appearance	Red-light yellow to dark brown powder	[3] [5]
Melting Point	146-148 °C (decomposes)	[11] [12]
Boiling Point	532.0 ± 50.0 °C at 760 mmHg (predicted)	[11]
Solubility	Insoluble in water; Soluble in acetone and Dimethylformamide (DMF)	[3] [6] [11] [13]
λ_{max}	~385 nm (in acetone)	[14]

Table 2: Toxicological Profile of Disperse Yellow 7

Hazard Category	Description	Source(s)
GHS Classification	Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)	[9]
Metabolism	Undergoes reductive cleavage of azo bonds to form aromatic amines	[15][16][17]
Key Metabolites	p-Phenylenediamine (PPD), 4-Aminoazobenzene, 4-Aminobiphenyl	[15][16]
Genotoxicity	Considered genotoxic, primarily due to its metabolites	[15]
Carcinogenicity	Potential carcinogen due to metabolic conversion to known carcinogens (4-Aminoazobenzene: Group 2B, 4-Aminobiphenyl: Group 1 by IARC)	[16][18]
Ecotoxicity	Toxic to aquatic organisms, with a 20-day LC50 of 0.025 mg/L for Fathead minnows	[19]

Synthesis and Experimental Protocols

The synthesis of **Disperse Yellow 7** is a classic example of a diazo coupling reaction, a cornerstone of azo dye chemistry.[5]

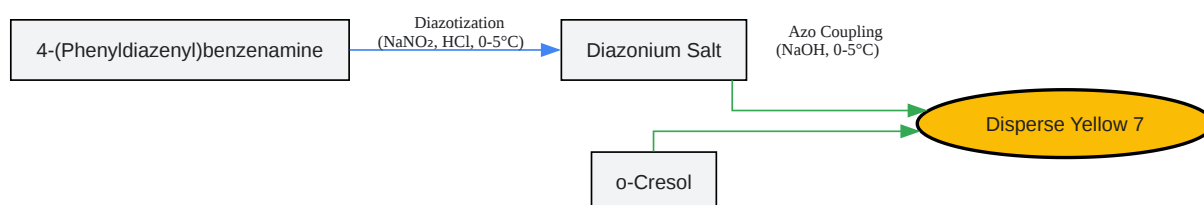
Synthesis Pathway

The process involves two main stages:

- **Diazotization:** An aromatic primary amine, 4-(Phenyldiazenyl)benzenamine, is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid)

at low temperatures (0-5 °C).[5][20]

- Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, o-Cresol, under alkaline conditions to form the final **Disperse Yellow 7** dye.[3][5][20]



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*Synthesis pathway of **Disperse Yellow 7** via diazotization and azo coupling.*

Experimental Protocol: Laboratory Synthesis

This protocol outlines a representative method for the synthesis of **Disperse Yellow 7**. [5]

- Diazotization of 4-(Phenyldiazenyl)benzenamine:
 - Dissolve a molar equivalent of 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.[20]
 - Cool the mixture to 0-5 °C in an ice bath with continuous stirring.[20]
 - Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.[5][20]
 - Continue stirring for 30 minutes post-addition to ensure the reaction is complete.[20]
- Azo Coupling with o-Cresol:
 - In a separate vessel, dissolve a molar equivalent of o-cresol in an aqueous sodium hydroxide solution and cool to 0-5 °C.[5]

- Slowly add the cold diazonium salt solution to the cold alkaline o-cresol solution with vigorous stirring. A colored precipitate of **Disperse Yellow 7** will form instantly.[5][20]
- Stir the reaction mixture for 1-2 hours in the ice bath to complete the coupling process.[20]
- Isolation and Purification:
 - Isolate the crude dye precipitate via vacuum filtration.[5]
 - Wash the filter cake with cold water to remove inorganic salts and unreacted starting materials.[20]
 - Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid.[20]

Analytical Characterization

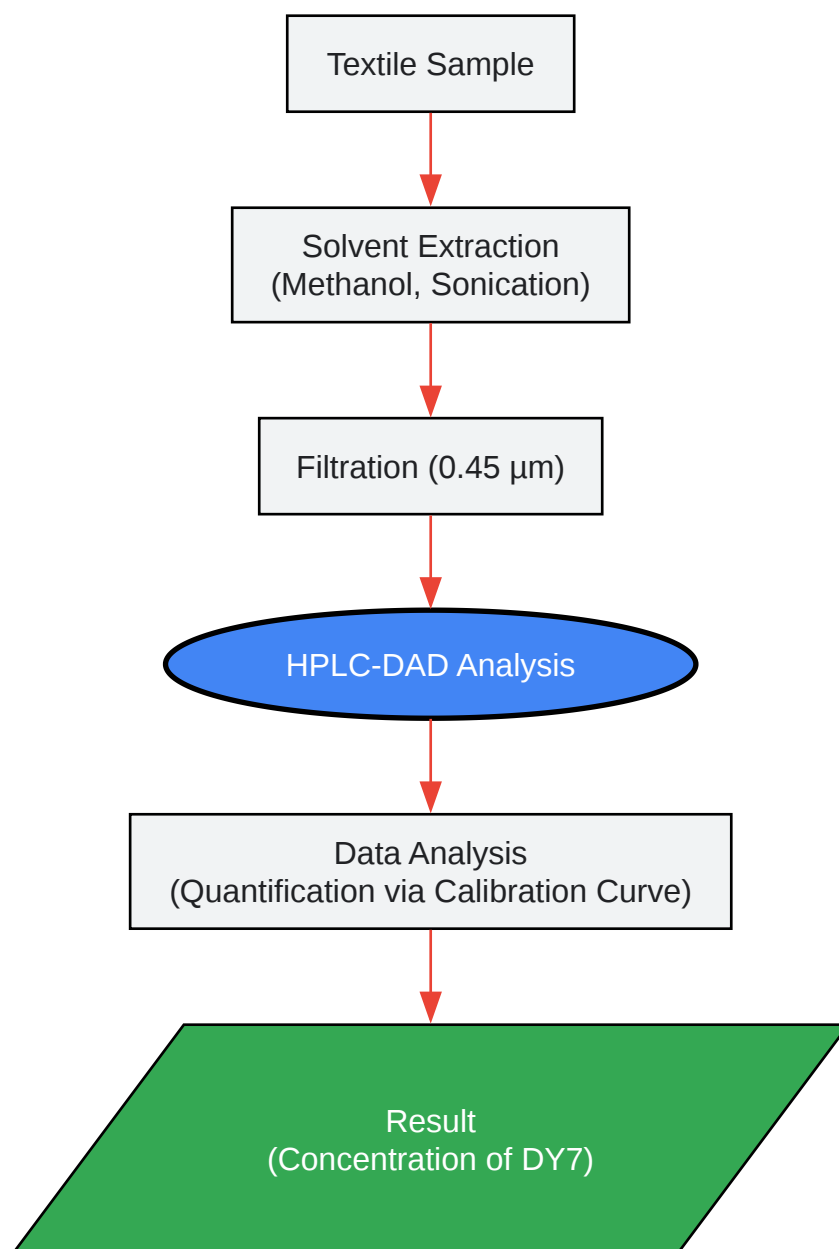
The purity and identity of **Disperse Yellow 7** are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for its quantification in materials like textiles.[2][20]

Experimental Protocol: HPLC-DAD Analysis of Textile Extracts

This protocol details a method for detecting **Disperse Yellow 7** in textile samples.[2]

- Sample Preparation:
 - Cut a representative textile sample into small pieces (approx. 5x5 mm).[2]
 - Extract the dye by sonicating a known weight of the textile (e.g., 1.0 g) in a suitable solvent like methanol (e.g., 20 mL) at 60 °C for 30 minutes.[17]
 - Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[17]
- Chromatographic Conditions:

- Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[\[2\]](#)[\[17\]](#)
- Column: Reversed-phase C18 column.[\[20\]](#)
- Mobile Phase: Gradient elution using a mixture of acetonitrile and water.[\[20\]](#)
- Detection: Monitor the characteristic absorption wavelength (λ_{max}) of **Disperse Yellow 7**.
[\[20\]](#)
- Quantification:
 - Prepare a stock solution and a series of standard dilutions of pure **Disperse Yellow 7** to create a calibration curve.[\[2\]](#)
 - Inject the prepared sample extract into the HPLC system.[\[2\]](#)
 - Identify the **Disperse Yellow 7** peak based on its retention time and UV-Vis spectrum compared to the standard.[\[2\]](#)
 - Quantify the concentration in the sample using the calibration curve.

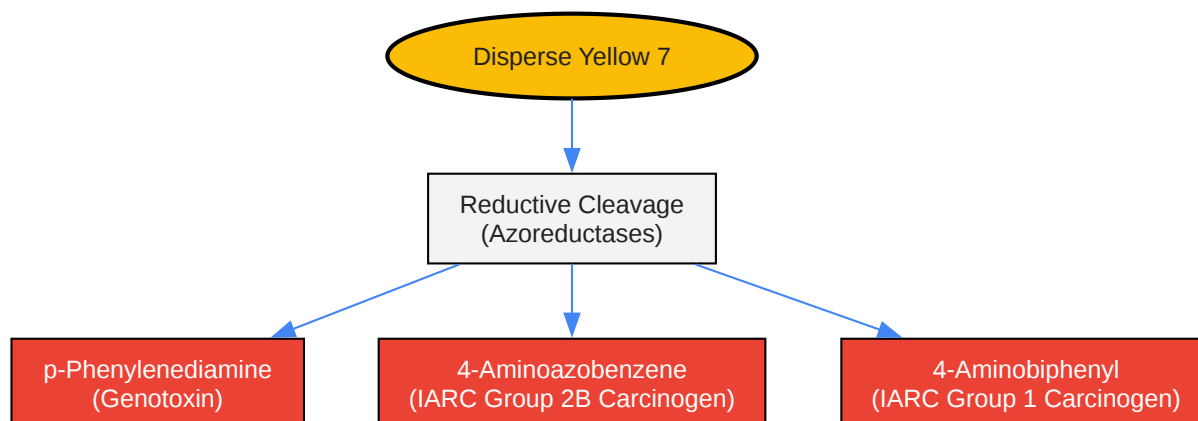


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*Workflow for HPLC-DAD analysis of **Disperse Yellow 7** in textiles.*

Metabolic Pathway and Toxicology

A significant concern with many azo dyes, including **Disperse Yellow 7**, is their potential to be metabolized into harmful aromatic amines.^{[15][21]} This transformation occurs through the reductive cleavage of the azo bonds, a process that can be mediated by azoreductase enzymes in the liver or by intestinal and skin microflora.^{[16][17]}



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*Metabolic degradation of **Disperse Yellow 7** to carcinogenic aromatic amines.*

The metabolites of **Disperse Yellow 7** are of significant toxicological concern.[15] 4-Aminobiphenyl is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), while 4-Aminoazobenzene is classified as a Group 2B carcinogen ("possibly carcinogenic to humans").[16] The formation of these compounds is the primary mechanism behind the genotoxic and carcinogenic potential attributed to **Disperse Yellow 7**. [15][16]

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